6H-Benzofuro(3,2-C)(1)benzopyran-4-ol, 6a,11a-dihydro-2,3,9-trimethoxy-, (6ar-cis)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,9-trimethoxypterocarpan typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted benzofuran and chromene derivatives, which undergo cyclization in the presence of acid catalysts .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3,9-trimethoxypterocarpan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
4-Hydroxy-2,3,9-trimethoxypterocarpan has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of pterocarpans.
Biology: Its antifungal properties make it a subject of interest in plant biology and agriculture.
Industry: It may have applications in developing environmentally safe agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,9-trimethoxypterocarpan involves its interaction with cellular targets, leading to various biological effects. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes. In cancer cells, it induces apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (+)-2,3,9-Trimethoxypterocarpan
- (+)-Homopterocarpin
- (+)-Medicarpin
- (+)-Vesticarpan
Uniqueness
4-Hydroxy-2,3,9-trimethoxypterocarpan is unique due to its specific substitution pattern and the presence of a hydroxy group at the 4-position. This structural feature contributes to its distinct biological activities and reactivity compared to other pterocarpans .
Properties
CAS No. |
56841-82-8 |
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Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(6aR,11aR)-2,3,9-trimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-4-ol |
InChI |
InChI=1S/C18H18O6/c1-20-9-4-5-10-12-8-23-17-11(16(12)24-13(10)6-9)7-14(21-2)18(22-3)15(17)19/h4-7,12,16,19H,8H2,1-3H3/t12-,16-/m0/s1 |
InChI Key |
APDOGYRSSCEXNB-LRDDRELGSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=C(C(=C(C=C4[C@@H]3O2)OC)OC)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C(=C(C=C4C3O2)OC)OC)O |
Origin of Product |
United States |
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